molecular formula C27H26FN3O3 B11275601 2-(4-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide

2-(4-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide

Cat. No.: B11275601
M. Wt: 459.5 g/mol
InChI Key: PEILJSDMKLFDRW-UHFFFAOYSA-N
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Description

2-(4-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a fluorobenzyl group, and an isobutylacetamide moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 3-fluorobenzyl chloride and a suitable base.

    Attachment of the Isobutylacetamide Moiety: This step involves the acylation of the quinazolinone derivative with isobutylacetamide, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand for various biological targets.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the isobutylacetamide moiety could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide
  • 2-(4-(1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide

Uniqueness

Compared to similar compounds, 2-(4-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isobutylacetamide stands out due to the presence of the fluorobenzyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and improve binding affinity to biological targets, making this compound potentially more effective in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H26FN3O3

Molecular Weight

459.5 g/mol

IUPAC Name

2-[4-[1-[(3-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C27H26FN3O3/c1-18(2)16-29-25(32)15-19-10-12-22(13-11-19)31-26(33)23-8-3-4-9-24(23)30(27(31)34)17-20-6-5-7-21(28)14-20/h3-14,18H,15-17H2,1-2H3,(H,29,32)

InChI Key

PEILJSDMKLFDRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F

Origin of Product

United States

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